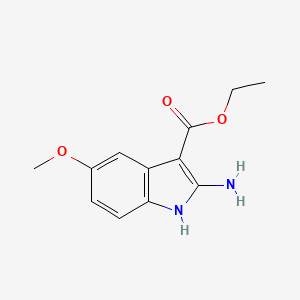
Ethyl 2-amino-5-methoxy-1H-indole-3-carboxylate
Cat. No. B8327313
M. Wt: 234.25 g/mol
InChI Key: NZRPHXRYQTWIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06596726B1
Procedure details


A solution of cyano-(5-methoxy-2-nitrophenyl)acetic acid ethyl ester (13.2 g, 46.3 mmol, 93-95% pure) in glacial acetic acid (185 mL) is treated with a single charge of zinc dust (12.1 g, 185 mmol). The mixture is heated at 55° C. for 45 min, then treated with more zinc (4 g). After heating for another 105 min, the brown mixture is filtered through a pad of flash silica gel. The pad is washed well with acetic acid and the filtrate is concentrated to a residue that is distributed between dichloromethane and H2O. The organic phase is washed with 5% aqueous sodium bicarbonate and concentrated to a residue that shows about a 1:1 mixture of products by silica gel thin layer chromatography (dichoromethane:EtOAc, 3:1). The residue is purified by flash silica gel chromatography eluting sequentially with 100:0, 95:5, and 90:10 dichloromethane:EtOAc. The fractions containing the pure higher Rf product are combined and concentrated to a solid that is sonicated in tert-butyl methyl ether. The solids are collected by filtration to give pure 2-amino-5-methoxy-1H-indole-3-carboxylic acid ethyl ester (2.07 g) as an off-white solid. Further chromatography of the combined mother liquor and impure fractions affords 120 mg of additional product. Total yield=2.19 g (20%). 1H NMR (DMSO): δ10.44 (1H, br s, exchanges with D2O), 7.11 (1H, d, J=2.2 Hz), 6.98 (1H, d, J=8.4 Hz), 6.61 (2H, br s, exchanges with D2O), 6.48 (1H, dd, J=8.4, 2.7 Hz), 4.20 (2H, q, J=7.0 Hz), 3.71 (3H, s), 1.32 (3H, t, J=7.2 Hz).
Quantity
13.2 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:19])[CH:5]([C:17]#[N:18])[C:6]1[CH:11]=[C:10]([O:12][CH3:13])[CH:9]=[CH:8][C:7]=1[N+:14]([O-])=O)[CH3:2]>C(O)(=O)C.[Zn]>[CH2:1]([O:3][C:4]([C:5]1[C:6]2[C:7](=[CH:8][CH:9]=[C:10]([O:12][CH3:13])[CH:11]=2)[NH:14][C:17]=1[NH2:18])=[O:19])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C#N)=O
|
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
12.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Step Three
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After heating for another 105 min
|
|
Duration
|
105 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the brown mixture is filtered through a pad of flash silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
The pad is washed well with acetic acid
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated to a residue that
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with 5% aqueous sodium bicarbonate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a residue that
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
shows about a 1:1 mixture of products by silica gel thin layer chromatography (dichoromethane:EtOAc, 3:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by flash silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting sequentially with 100:0, 95:5, and 90:10 dichloromethane
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The fractions containing the pure higher Rf product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
that is sonicated in tert-butyl methyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solids are collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=C(NC2=CC=C(C=C12)OC)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.07 g | |
| YIELD: CALCULATEDPERCENTYIELD | 19.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
